(alpha-Cyanobenzyl)ammonium chloride

Description

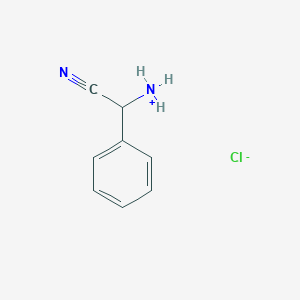

(alpha-Cyanobenzyl)ammonium chloride (synonyms: α-aminobenzyl cyanide hydrochloride, 2-amino-2-phenylacetonitrile hydrochloride) is a quaternary ammonium compound characterized by a benzyl group substituted with a cyano (-CN) group at the alpha position and an ammonium chloride moiety.

Key properties inferred from structurally related compounds include moderate water solubility (common among ammonium salts) and reactivity influenced by the electron-withdrawing cyano group, which may enhance stability or alter interaction with biological systems .

Properties

IUPAC Name |

[cyano(phenyl)methyl]azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSYCVCLXAFDNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53641-60-4 | |

| Record name | Benzeneacetonitrile, α-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53641-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, aminophenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053641604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alpha-Cyanobenzyl)ammonium chloride typically involves the reaction of alpha-cyanobenzyl chloride with a suitable ammonium source. The reaction conditions include the use of a polar solvent, such as water or methanol, and maintaining a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on the desired scale and purity of the final product. The process is optimized to minimize by-products and ensure high yield.

Chemical Reactions Analysis

(alpha-Cyanobenzyl)ammonium chloride: undergoes various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding nitriles or carboxylic acids.

Reduction: : Reduction reactions can lead to the formation of amines.

Substitution: : Nucleophilic substitution reactions can occur at the cyanobenzyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: : Nucleophiles like ammonia (NH₃) and amines are used in substitution reactions.

Major Products Formed

Oxidation: : Cyanobenzylamine, benzoic acid derivatives.

Reduction: : Amines, such as benzylamine.

Substitution: : Various substituted benzyl compounds.

Scientific Research Applications

Applications in Organic Synthesis

2.1 Catalysis

One of the primary applications of (alpha-Cyanobenzyl)ammonium chloride is as a catalyst in organic reactions. It has been shown to facilitate various synthetic transformations, including:

- Ugi Reaction : This four-component reaction is pivotal for generating α-aminoacyl amide derivatives, which are essential in pharmaceutical chemistry. The use of this compound enhances the reaction efficiency and product yield .

- Claisen Rearrangement : The compound serves as a catalyst for the Claisen rearrangement, promoting the formation of complex organic molecules under mild conditions .

2.2 Pharmaceutical Applications

The compound's structure allows it to interact with biological systems effectively. Research has indicated potential uses in drug development, particularly as a precursor for synthesizing novel pharmaceuticals targeting specific receptors. For instance, studies have highlighted its role in developing antagonists for the AM2 receptor, which is implicated in various cancers .

3.1 Antitumor Properties

Recent studies have explored the antitumor effects of this compound derivatives. In vitro studies demonstrated that certain derivatives significantly reduced the viability of cancer cell lines, such as MDA-MB-231, by over 50% at specific concentrations .

3.2 Antimicrobial Activity

Quaternary ammonium compounds, including this compound, are known for their antimicrobial properties. They are effective against a range of pathogens and are commonly used in disinfectants and antiseptics .

Industrial Applications

Beyond laboratory settings, this compound finds utility in various industrial applications:

- Disinfectants : Its efficacy as a biocide makes it valuable in formulating disinfectants used in healthcare and sanitation .

- Cosmetics and Personal Care Products : The compound can be incorporated into formulations for its antimicrobial properties and ability to stabilize emulsions.

Data Summary

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Catalysis in Ugi reaction and Claisen rearrangement | Enhances efficiency and yield |

| Pharmaceutical Research | Precursor for AM2 receptor antagonists | Potential antitumor activity |

| Antimicrobial Products | Active ingredient in disinfectants | Effective against various pathogens |

| Industrial Use | Formulation in cosmetics and cleaning agents | Versatile application across industries |

Case Studies

Case Study 1: Ugi Reaction Optimization

In a study focusing on optimizing the Ugi reaction using this compound, researchers reported enhanced yields of α-aminoacyl amides when varying reaction conditions such as temperature and solvent choice.

Case Study 2: Antitumor Efficacy

A comprehensive evaluation of this compound derivatives revealed significant antitumor activity against pancreatic cancer models, emphasizing its potential role in cancer therapeutics.

Mechanism of Action

The mechanism by which (alpha-Cyanobenzyl)ammonium chloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, affecting biochemical processes. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Similar Ammonium Chloride Compounds

Structural and Physical Properties

The table below compares (alpha-cyanobenzyl)ammonium chloride with analogous quaternary ammonium compounds:

*Molecular weight calculated based on empirical formula from synonyms in .

Key Observations :

- Solubility trends correlate with alkyl chain length; longer chains (e.g., dodecyl) enhance micelle formation but reduce pure water solubility .

Cytotoxicity Comparison (IC50 Values):

| Compound | IC50 (μM) | Reference |

|---|---|---|

| This compound* | N/A | - |

| Cetylpyridinium chloride (CPC) | 15.2 | |

| Benzyldodecyldimethylammonium bromide | 8.7 |

*No direct data found; inferred from structural analogs.

Key Observations :

- Alkyl chain length and aromatic substituents significantly impact cytotoxicity. Benzyl-containing compounds (e.g., benzyldodecyldimethylammonium bromide) exhibit lower IC50 values (higher toxicity) due to enhanced membrane disruption .

- The cyano group may modulate toxicity by altering electronic properties or metabolic pathways, though experimental validation is needed.

Hazard Profiles:

- This compound: Likely exhibits moderate toxicity similar to benzyl-substituted quaternary ammonium compounds (e.g., respiratory irritation, skin sensitization) .

- Ammonium chloride (NH4Cl) : Causes metabolic acidosis and renal toxicity at high doses, but less toxic than quaternary analogs due to simpler structure .

Solubility and Stability

- Solubility: Ammonium chlorides with aromatic groups (e.g., benzyl) generally exhibit lower solubility in non-polar solvents compared to alkyl derivatives. The cyano group may further reduce solubility in aqueous media due to its hydrophobic character .

- Thermal Stability: Substituted ammonium chlorides decompose at elevated temperatures, releasing HCl. The cyano group could increase thermal stability by resonance effects, though this requires verification .

Q & A

Q. What are the established laboratory synthesis routes for ammonium chloride, and how do reaction parameters affect product purity?

Ammonium chloride is synthesized via:

- Direct reaction : Combining ammonia gas (NH₃) with hydrogen chloride (HCl) under controlled humidity to avoid side reactions .

- Solvay process : Reacting ammonia, carbon dioxide, and brine (NaCl solution), yielding NH₄Cl as a byproduct of sodium carbonate production . Key parameters : Temperature (exothermic reactions require cooling), stoichiometric ratios, and pH control (to minimize ammonia volatilization). Purity is validated via titration or gravimetric analysis.

Q. How can the acid-base properties of ammonium chloride be experimentally validated?

NH₄Cl is a weak acid (pH ~4.5–6 in aqueous solution) due to the hydrolysis of NH₄⁺ ions. To confirm this:

Q. What spectroscopic methods are suitable for characterizing ammonium chloride, and what spectral markers indicate contamination?

- Infrared (IR) spectroscopy : NH₄Cl exhibits strong N–H stretching vibrations (~3140 cm⁻¹) and bending modes (~1400 cm⁻¹). Contaminants like NaCl show distinct Cl⁻ lattice vibrations below 500 cm⁻¹ .

- X-ray diffraction (XRD) : Pure NH₄Cl has a cubic crystal structure (space group Pm3m); deviations in peak positions suggest impurities .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility data for ammonium chloride under varying experimental conditions?

Solubility conflicts may arise from temperature gradients, ionic strength, or impurities. To resolve:

Q. What experimental design considerations are critical for optimizing ammonium chloride as a flocculant in wastewater treatment?

Key parameters include:

- Dosage : Test concentrations from 0.1–5% (w/v) to balance cost and efficiency.

- pH adjustment : NH₄Cl performs best in slightly acidic conditions (pH 5–6), enhancing colloidal destabilization .

- Coagulant pairing : Combine with polyaluminum chloride (PAC) to improve decolorization rates (>90% COD removal) .

Q. What methodologies are recommended for quantifying trace impurities (e.g., heavy metals) in ammonium chloride samples?

- Inductively coupled plasma mass spectrometry (ICP-MS) : Detects metals (e.g., Pb, As) at ppb levels.

- Ion chromatography : Identifies anions like sulfate (SO₄²⁻) or nitrate (NO₃⁻).

- Sample preparation : Dissolve NH₄Cl in ultrapure water and filter (0.22 µm) to remove particulates .

Data Contradiction Analysis

Q. How should conflicting toxicological data on ammonium chloride exposure routes (e.g., inhalation vs. ingestion) be interpreted?

- Inhalation : Mild irritation due to NH₄Cl’s hygroscopic nature; prolonged exposure may cause respiratory acidosis (evidenced in occupational studies) .

- Ingestion : Acute toxicity (LD₅₀ ~1650 mg/kg in rats) primarily causes metabolic acidosis, but renal/hepatic impairment exacerbates ammonia accumulation . Resolution : Contextualize data using in vitro cell assays (e.g., lung epithelial cells) and in vivo models to isolate route-specific effects.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.